2-Fluoro-2-methylpropan-1-ol

pKa acidity electron-withdrawing

2-Fluoro-2-methylpropan-1-ol (CAS 3109-99-7, also known as FMPA or β-fluorinated isobutanol) is a tertiary fluorinated alcohol with molecular formula C₄H₉FO and molecular weight 92.11 g/mol. The compound features a fluorine atom and two methyl groups on the α-carbon adjacent to the hydroxymethyl group, creating a sterically hindered, electron-deficient alcohol center.

Molecular Formula C4H9FO
Molecular Weight 92.11 g/mol
CAS No. 3109-99-7
Cat. No. B129798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-methylpropan-1-ol
CAS3109-99-7
Synonyms2-Fluoro-2-methylpropan-1-ol
Molecular FormulaC4H9FO
Molecular Weight92.11 g/mol
Structural Identifiers
SMILESCC(C)(CO)F
InChIInChI=1S/C4H9FO/c1-4(2,5)3-6/h6H,3H2,1-2H3
InChIKeyVQDNMKWCOYVVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-methylpropan-1-ol (CAS 3109-99-7): Fluorinated Alcohol Building Block for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-2-methylpropan-1-ol (CAS 3109-99-7, also known as FMPA or β-fluorinated isobutanol) is a tertiary fluorinated alcohol with molecular formula C₄H₉FO and molecular weight 92.11 g/mol [1]. The compound features a fluorine atom and two methyl groups on the α-carbon adjacent to the hydroxymethyl group, creating a sterically hindered, electron-deficient alcohol center . This structural configuration confers distinct physicochemical properties including predicted pKa of 14.57±0.10 , density of 0.9681 g/cm³ (19°C, 20 Torr) , boiling point of 108-110°C (730 Torr) , and LogP of 0.23-0.73 . 2-Fluoro-2-methylpropan-1-ol is commercially available at purity specifications typically ≥95% to >98% (GC) from fluorochemical suppliers, packaged under inert atmosphere to ensure stability .

2-Fluoro-2-methylpropan-1-ol Cannot Be Replaced by Non-fluorinated or Differently Fluorinated Analogs


Substitution of 2-fluoro-2-methylpropan-1-ol with non-fluorinated alcohols such as 2-methylpropan-1-ol (isobutanol) or tert-butanol, or with alternative fluorinated alcohols such as 2-fluoroethanol or 2,2,2-trifluoroethanol, results in fundamentally different chemical and biological outcomes. The fluorine atom at the C2 position creates an electron-withdrawing inductive effect that modifies both the acidity (pKa 14.57) and the nucleophilicity of the alcohol oxygen, while the gem-dimethyl substitution confers steric protection against metabolic oxidation . Non-fluorinated analogs lack the electronic modulation required for applications where fluorine's unique effects—enhanced metabolic stability of derived esters and ethers, altered lipophilicity, and specific spectroscopic signatures in ¹⁹F NMR—are essential design features. Similarly, alternative fluorinated alcohols differ in both steric bulk and fluorine substitution pattern, leading to divergent reactivity profiles in nucleophilic substitution and esterification reactions. The combination of β-fluorine with gem-dimethyl substitution is unique to this scaffold and cannot be functionally replicated by simpler or differently substituted alcohols .

Quantitative Differentiation Evidence: 2-Fluoro-2-methylpropan-1-ol vs. Structural Analogs and Alternatives


Reduced Basicity (Increased Acidity) Relative to Non-fluorinated Analog 2-Methylpropan-1-ol

The fluorine substituent at C2 exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the alcohol proton relative to the non-fluorinated analog 2-methylpropan-1-ol. This electronic modulation affects alkoxide nucleophilicity and hydrogen-bonding capacity in catalytic and solvation applications .

pKa acidity electron-withdrawing hydrogen bonding reactivity

Enhanced Lipophilicity vs. Non-fluorinated Isobutanol for Membrane Permeability Applications

Fluorine substitution modulates lipophilicity in a position-dependent manner. For 2-fluoro-2-methylpropan-1-ol, the calculated LogP of 0.23 to 0.73 represents a measurable increase in hydrophobicity compared to non-fluorinated 2-methylpropan-1-ol, which impacts partitioning behavior and membrane permeability in drug candidate design [1].

LogP lipophilicity membrane permeability drug design bioavailability

Potent Estrogen Receptor Down-Regulation in Advanced Drug Scaffolds Incorporating 2-Fluoro-2-methylpropan-1-ol Moiety

In a patent-protected pyrazoloisoquinoline scaffold (US10131663, Example 23), the incorporation of the 2-fluoro-2-methylpropan-1-ol moiety as a C7 substituent yielded a compound demonstrating sub-nanomolar potency in down-regulating estrogen receptor (ER) levels in MCF-7 human breast cancer cells [1]. This represents a highly potent Selective Estrogen Receptor Degrader (SERD) candidate where the fluorinated alcohol fragment contributes critically to overall pharmacological activity.

estrogen receptor SERD oncology IC50 drug discovery

Higher Boiling Point than 2-Fluoroethanol Enabling Broader Reaction Temperature Windows

Compared to simpler fluorinated alcohols like 2-fluoroethanol (bp 103-104°C), 2-fluoro-2-methylpropan-1-ol exhibits a higher boiling point of 108-110°C at 730 Torr . This difference, while modest, reflects the additional steric bulk and molecular weight from the gem-dimethyl substitution. The higher boiling point provides an expanded operational temperature range for reactions requiring thermal input without solvent loss.

boiling point reaction conditions solvent properties thermal stability

Predictable ¹⁹F NMR Chemical Shift for Reaction Monitoring and Quality Control

The single fluorine atom in 2-fluoro-2-methylpropan-1-ol produces a distinct singlet in ¹⁹F NMR spectroscopy near δ -220 to -230 ppm, depending on solvent conditions . This predictable, well-resolved signal provides a straightforward analytical handle for monitoring reaction progress, assessing purity, and quantifying incorporation of this fluorinated fragment into more complex molecules. This contrasts with non-fluorinated alcohols, which lack ¹⁹F NMR signals, and heavily polyfluorinated compounds, which may exhibit complex coupling patterns that complicate quantitative analysis [1].

19F NMR spectroscopy quality control reaction monitoring analytical chemistry

Sterically Protected Tertiary Alcohol Center Reduces Unwanted Oxidation During Storage and Reaction Workup

As a tertiary alcohol with both fluorine and methyl substitution on the α-carbon, 2-fluoro-2-methylpropan-1-ol lacks α-hydrogens available for oxidation to carbonyl compounds. This structural feature confers inherent resistance to oxidation compared to primary alcohols like 2-fluoroethanol or secondary fluorinated alcohols, which can undergo oxidation under mild conditions [1]. The compound requires storage at -20°C for long-term stability , but its tertiary nature minimizes degradation via oxidation pathways during routine handling and reaction workup.

oxidation resistance stability tertiary alcohol storage handling

Procurement-Driven Application Scenarios: Where 2-Fluoro-2-methylpropan-1-ol Delivers Verifiable Advantage


Medicinal Chemistry: Synthesis of SERD and ER-Targeting Oncology Candidates

The demonstrated sub-nanomolar potency (IC50 = 0.150 nM) of a pyrazoloisoquinoline scaffold incorporating the 2-fluoro-2-methylpropan-1-ol fragment in estrogen receptor down-regulation assays validates this fluorinated alcohol as a privileged building block for Selective Estrogen Receptor Degrader (SERD) development [1]. Medicinal chemistry teams developing next-generation ER-targeting therapeutics for breast cancer should prioritize procurement of this compound as a key intermediate for introducing fluorinated, sterically hindered alcohol moieties that enhance metabolic stability while maintaining target engagement. The combination of fluorine's electronic effects and gem-dimethyl steric shielding directly addresses common metabolic liabilities of alcohol-containing pharmacophores.

Agrochemical Synthesis: Enhanced Metabolic Stability for Crop Protection Agents

Fluorine incorporation is a well-established strategy for improving the environmental persistence and target-site stability of agrochemicals. The β-fluorinated tertiary alcohol structure of 2-fluoro-2-methylpropan-1-ol provides resistance to oxidative metabolism while maintaining sufficient hydrophilicity (LogP 0.23-0.73) for phloem mobility in systemic pesticides [1]. This compound serves as a strategic intermediate in the synthesis of fluorinated esters and ethers used in herbicide, insecticide, and fungicide development programs where extended field half-life and reduced application rates are key performance metrics .

Analytical Method Development and QC: ¹⁹F NMR Internal Standard for Fluorinated Product Quantification

The clean ¹⁹F NMR singlet at δ -220 to -230 ppm makes 2-fluoro-2-methylpropan-1-ol an excellent internal standard or reference compound for quantifying fluorine incorporation in synthetic products [1]. Unlike polyfluorinated standards that exhibit complex multiplets or non-fluorinated compounds that lack ¹⁹F signals, this compound provides a single, well-resolved resonance that does not overlap with typical aromatic fluorine signals (δ -100 to -170 ppm). Procurement for analytical laboratories supports robust, non-destructive quantification of fluorinated pharmaceutical intermediates and final products, reducing reliance on chromatographic methods for routine purity assessment.

Process Chemistry: Scale-Up of Nucleophilic Substitution Reactions Requiring Fluorinated Alkoxides

The enhanced acidity (pKa 14.57) of 2-fluoro-2-methylpropan-1-ol relative to non-fluorinated alcohols facilitates alkoxide formation under milder basic conditions [1]. This property, combined with the compound's higher boiling point (108-110°C) compared to simpler fluorinated alcohols like 2-fluoroethanol, provides process chemists with an expanded operational temperature window for conducting nucleophilic substitution reactions at scale . The tertiary alcohol structure's oxidation resistance further reduces impurity formation during extended reaction times or workup procedures . Procurement of high-purity (>98% GC) material ensures consistent reaction outcomes in multi-kilogram synthesis campaigns.

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